N'-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
N'-Cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) linker. The molecule features:
- A 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl moiety, which incorporates a sulfonamide group and a partially saturated quinoline ring.
- A cyclohexyl group attached to the ethanediamide nitrogen, contributing to lipophilicity and steric bulk.
- The ethanediamide backbone, which is a common pharmacophore in enzyme inhibitors due to its ability to form hydrogen bonds with biological targets .
Properties
IUPAC Name |
N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-26(24,25)21-11-5-6-13-9-10-15(12-16(13)21)20-18(23)17(22)19-14-7-3-2-4-8-14/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQSSDRFVMXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclohexyl Group: The cyclohexyl group is attached via a nucleophilic substitution reaction, often using cyclohexylamine as the nucleophile.
Formation of the Ethanediamide Moiety: The final step involves the coupling of the tetrahydroquinoline derivative with an ethanediamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N’-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several analogues (Table 1):
Table 1: Structural Comparison of Analogues
Key Observations :
- The cyclohexyl group in the target compound likely enhances membrane permeability compared to the diethoxyethyl group in , but may reduce aqueous solubility.
- The ethanediamide linker in the target compound and Compound 273 () is critical for forming hydrogen bonds with enzyme active sites.
Key Observations :
- Methanesulfonamide derivatives (Compounds 24 and 25, ) utilize straightforward sulfonylation or alkylation steps.
- The target compound’s synthesis likely requires coupling of a cyclohexyl-substituted ethanediamide precursor with a methanesulfonyl-tetrahydroquinoline intermediate, analogous to methods in .
Physicochemical Properties
Melting points and solubility trends provide insights into stability and formulation:
Table 3: Physicochemical Properties
Key Observations :
Biological Activity
N'-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C_{15}H_{22}N_{2}O_{2}S
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exhibit antitumor activity through several mechanisms:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Tumor Growth : It has been shown to inhibit the proliferation of various cancer cell lines.
- Targeting Specific Pathways : Potential interactions with pathways such as NF-κB and AKT have been observed, which are crucial for cell survival and proliferation.
Antitumor Activity
A summary of studies investigating the antitumor activity of related compounds is presented in the following table:
Case Study 1: Antitumor Efficacy in Nasopharyngeal Carcinoma
In a study by Li et al., a related compound demonstrated significant antitumor efficacy against nasopharyngeal carcinoma cells. The compound induced apoptosis and was effective even in resistant cell lines when combined with TNF-α. This suggests that this compound could enhance the effectiveness of existing therapies.
Case Study 2: Immune Response Enhancement
Gupta et al. reported that compounds similar to this compound could enhance immune responses against tumors by inducing cytokine production. This finding highlights the potential for this compound to be used in immunotherapy strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
